2-Isopropyl-5-(pyrimidin-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-5-(pyrimidin-5-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound features a pyrimidine ring attached to an aniline structure, with an isopropyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-isopropylaniline with pyrimidine-5-carbaldehyde under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aniline group is converted to a nitro or nitroso derivative.
Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine derivative.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro- or nitroso-derivatives of the compound.
Reduction: Dihydropyrimidine or tetrahydropyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
2-(Propan-2-yl)-5-(pyrimidin-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
- 2-(Propan-2-yl)-5-(pyridin-2-yl)aniline
- 2-(Propan-2-yl)-5-(quinolin-2-yl)aniline
- 2-(Propan-2-yl)-5-(isoquinolin-1-yl)aniline
Comparison: Compared to its analogs, 2-(propan-2-yl)-5-(pyrimidin-5-yl)aniline exhibits unique properties due to the presence of the pyrimidine ring. This structural feature imparts distinct electronic and steric effects, influencing the compound’s reactivity and binding affinity. The pyrimidine ring also enhances the compound’s potential as a pharmacophore in drug design, making it a valuable scaffold for developing new therapeutic agents.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C13H15N3/c1-9(2)12-4-3-10(5-13(12)14)11-6-15-8-16-7-11/h3-9H,14H2,1-2H3 |
InChI Key |
JMVAZWYCIRDIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C2=CN=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.